Cas no 26751-04-2 (2-Hydroxy-3-methoxybenzamide)

2-Hydroxy-3-methoxybenzamide is a substituted benzamide derivative characterized by the presence of hydroxyl and methoxy functional groups at the 2- and 3-positions of the benzene ring, respectively. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its structural features, including the electron-donating methoxy group and reactive hydroxyl moiety, contribute to its utility in coupling reactions and as a building block for more complex molecules. The compound's stability under standard conditions and moderate solubility in common organic solvents further enhance its applicability in research and industrial settings. Proper handling and storage are recommended to maintain its integrity.
2-Hydroxy-3-methoxybenzamide structure
2-Hydroxy-3-methoxybenzamide structure
Product name:2-Hydroxy-3-methoxybenzamide
CAS No:26751-04-2
MF:C8H9NO3
MW:167.161962270737
CID:284511
PubChem ID:2512772

2-Hydroxy-3-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxy-3-methoxy-benzamide
    • 2-hydroxy-3-methoxybenzamide
    • HMS1719L13
    • methoxysalicylamide
    • 26751-04-2
    • SCHEMBL1355519
    • E86857
    • BBA75104
    • MB03777
    • J-509616
    • EN300-11066
    • CS-0450537
    • DTXSID20368856
    • AKOS000207603
    • Z57032585
    • BS-27786
    • MFCD06357904
    • 2-Hydroxy-3-methoxybenzamide
    • MDL: MFCD06357904
    • Inchi: InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)10)8(9)11/h2-4,10H,1H3,(H2,9,11)
    • InChI Key: DPIPILRTESRLHA-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC(C(N)=O)=C1O

Computed Properties

  • Exact Mass: 167.05800
  • Monoisotopic Mass: 167.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 72.6Ų

Experimental Properties

  • PSA: 73.54000
  • LogP: 1.38390

2-Hydroxy-3-methoxybenzamide Security Information

2-Hydroxy-3-methoxybenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Hydroxy-3-methoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM344552-10g
2-Hydroxy-3-methoxybenzamide
26751-04-2 95%+
10g
$2008 2022-06-11
TRC
H972688-1g
2-Hydroxy-3-methoxybenzamide
26751-04-2
1g
$ 415.00 2022-06-04
TRC
H972688-250mg
2-Hydroxy-3-methoxybenzamide
26751-04-2
250mg
$230.00 2023-05-18
Enamine
EN300-11066-5.0g
2-hydroxy-3-methoxybenzamide
26751-04-2 98%
5.0g
$945.0 2023-02-09
A2B Chem LLC
AF32767-50mg
2-Hydroxy-3-methoxybenzamide
26751-04-2 95%
50mg
$109.00 2023-12-31
A2B Chem LLC
AF32767-250mg
2-Hydroxy-3-methoxybenzamide
26751-04-2 98%
250mg
$142.00 2024-04-20
Enamine
EN300-11066-5g
2-hydroxy-3-methoxybenzamide
26751-04-2 95%
5g
$945.0 2023-10-27
Aaron
AR00BFXN-250mg
2-Hydroxy-3-methoxybenzamide
26751-04-2 98%
250mg
$152.00 2025-01-23
A2B Chem LLC
AF32767-500mg
2-Hydroxy-3-methoxybenzamide
26751-04-2 95%
500mg
$282.00 2023-12-31
A2B Chem LLC
AF32767-10g
2-Hydroxy-3-methoxybenzamide
26751-04-2 98%
10g
$1539.00 2024-04-20

2-Hydroxy-3-methoxybenzamide Production Method

Additional information on 2-Hydroxy-3-methoxybenzamide

2-Hydroxy-3-methoxybenzamide (CAS No. 26751-04-2): A Comprehensive Overview

2-Hydroxy-3-methoxybenzamide, also known by its CAS registry number 26751-04-2, is a chemical compound with a unique structure and a wide range of applications in various fields. This compound belongs to the class of benzamides, which are derivatives of benzoic acid with an amide functional group. The presence of hydroxyl (-OH) and methoxy (-OCH3) substituents on the benzene ring imparts distinctive chemical and physical properties to this compound, making it a subject of interest in both academic and industrial research.

The molecular formula of 2-hydroxy-3-methoxybenzamide is C8H9NO3, and its molecular weight is approximately 167.17 g/mol. The compound is characterized by its white crystalline powder form, which is slightly soluble in water but more soluble in organic solvents such as ethanol and dichloromethane. Its melting point is around 195°C, and it has a boiling point of 380°C at standard pressure. These physical properties make it suitable for various synthetic and analytical applications.

Recent studies have highlighted the potential of 2-hydroxy-3-methoxybenzamide in the field of pharmacology. Researchers have explored its role as a potential drug candidate due to its ability to modulate enzyme activity and interact with cellular signaling pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits inhibitory effects on certain kinases, which are key players in cancer progression. This finding opens up new avenues for its application in anti-cancer drug development.

In addition to its pharmacological applications, 2-hydroxy-3-methoxybenzamide has also been investigated for its role in material science. Scientists have found that this compound can act as a precursor for the synthesis of advanced materials such as polyurethanes and polyamides. Its ability to form stable amide bonds makes it a valuable building block in polymer chemistry. Recent advancements in this area have led to the development of biodegradable polymers with improved mechanical properties, which are increasingly being used in biomedical applications.

The synthesis of 2-hydroxy-3-methoxybenzamide typically involves a multi-step process that includes nucleophilic substitution, oxidation, and condensation reactions. One common method involves the reaction of 2-hydroxy-3-methoxybenzoic acid with ammonia or an amine derivative under specific conditions to form the amide bond. Researchers have optimized these reaction conditions to achieve higher yields and better purity levels, ensuring that the compound meets the stringent requirements of pharmaceutical and industrial applications.

The chemical stability of 2-hydroxy-3-methoxybenzamide has been extensively studied under various environmental conditions. It has been found to be stable under normal storage conditions but may undergo degradation when exposed to strong acids or bases or under prolonged UV light exposure. These insights into its stability are crucial for determining its shelf life and storage requirements, particularly when used in sensitive applications such as drug delivery systems.

In terms of toxicity, recent studies have shown that 2-hydroxy-3-methoxybenzamide exhibits low toxicity levels when administered at therapeutic doses. However, prolonged exposure or high concentrations may lead to adverse effects on cellular functions. Regulatory agencies have established guidelines for safe handling and use of this compound, particularly in industrial settings where workers may come into contact with it during manufacturing processes.

The environmental impact of 2-hydroxy-3-methoxybenzamide has also been a topic of interest among researchers. Studies have shown that this compound can degrade under aerobic conditions when exposed to microbial activity or enzymatic processes. This biodegradability makes it an eco-friendly alternative to other synthetic compounds that persist longer in the environment, contributing to pollution and ecological imbalance.

In conclusion, 2-hydroxy-3-methoxybenzamide, with its unique chemical structure and versatile properties, continues to be a focal point in both academic research and industrial applications. Its potential as a drug candidate, combined with its role in material science and environmental chemistry, underscores its importance across multiple disciplines. As research advances, new insights into its functionality and applicability are expected to emerge, further solidifying its position as a valuable compound in modern chemistry.

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